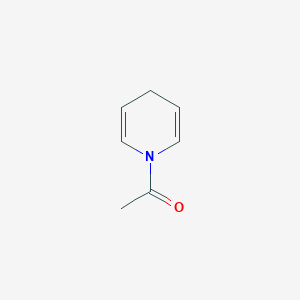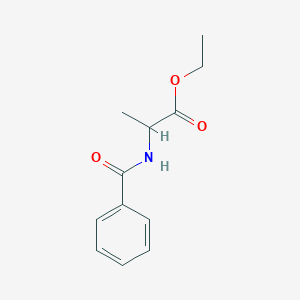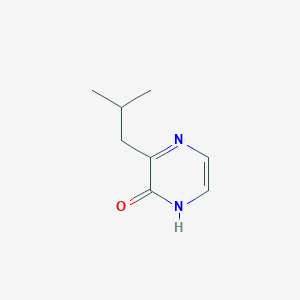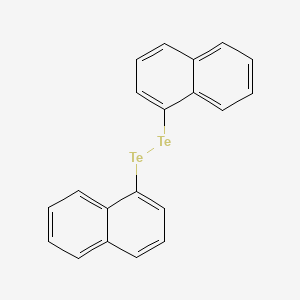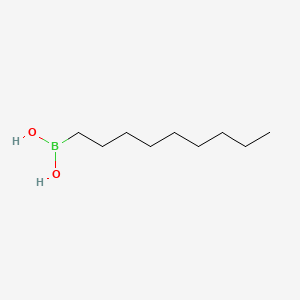
Nonylboronic acid
Vue d'ensemble
Description
Nonylboronic acid, also known as 1-Nonaneboronic acid, is a type of boronic acid . Boronic acids are known for their ability to form reversible covalent complexes with sugars, amino acids, hydroxamic acids, etc . They are increasingly utilized in diverse areas of research .
Molecular Structure Analysis
Boronic acids, including Nonylboronic acid, have a unique molecular structure that allows them to interact with diols and strong Lewis bases such as fluoride or cyanide anions . This interaction leads to their utility in various applications .
Chemical Reactions Analysis
Boronic acids are known for their interactions with diols and strong Lewis bases, leading to their utility in various sensing applications . They can form boronate ester bonds with α-hydroxycarboxylate and diol-containing species .
Applications De Recherche Scientifique
1. Catalysis in Organic Synthesis
Nonylboronic acid, as a derivative of phenylboronic acid, shares many of its applications. One significant use is as a catalyst in organic synthesis. For instance, phenylboronic acid has been employed as a non-toxic catalyst for the efficient, rapid, and one-pot three-component synthesis of tetrahydrobenzo[b]pyrans, which are valuable compounds in various chemical industries. This method offers advantages such as operational simplicity, shorter reaction time, higher yields, and minimal environmental pollution (Nemouchi, Boulcina, Carboni, & Debache, 2012).
2. Advanced Bio-Applications
Phenylboronic acid and its derivatives, including nonylboronic acid, have been extensively used in advanced bio-applications due to their ability to form reversible complexes with polyols, such as sugars and diols. This property has been exploited in the fabrication of polymeric nanomaterials for drug delivery systems and biosensors. These materials have shown promising results in diagnostic and therapeutic applications (Lan & Guo, 2019).
3. Pharmaceutical and Chemical Engineering
In the pharmaceutical and chemical engineering fields, nonylboronic acid derivatives have demonstrated utility in the recognition, separation, and detection of polyol compounds. This includes applications in self-regulated insulin delivery, tissue engineering, and sensor systems. The versatility of phenylboronic acid derivatives in these areas suggests potential for nonylboronic acid in similar applications (Chu Liang-yin, 2006).
4. Diagnostic and Therapeutic Applications
Nonylboronic acid's properties, akin to those of phenylboronic acid, have been leveraged in developing diagnostic and therapeutic tools. The unique chemistry of these compounds, particularly their interaction with carbohydrates like glucose and sialic acid, has led to advancements in glucose-responsive materials and targeted drug delivery systems. These applications represent significant progress in the treatment of diseases like diabetes and cancer (Matsumoto, Kataoka, & Miyahara, 2014).
Mécanisme D'action
Orientations Futures
Boronic acid-based compounds, including Nonylboronic acid, have a wide range of potential applications in the future. They are being explored for use in sensing, therapeutics, separation technologies, and more . The development of boronic acid-functionalized nanomaterials is a promising area of research .
Propriétés
IUPAC Name |
nonylboronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H21BO2/c1-2-3-4-5-6-7-8-9-10(11)12/h11-12H,2-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHPOAOZKVCLNPE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(CCCCCCCCC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H21BO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20184891 | |
| Record name | Nonylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20184891 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
3088-78-6 | |
| Record name | Nonylboronic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003088786 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NONYLBORONIC ACID | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=53325 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Nonylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20184891 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



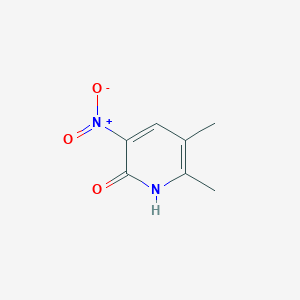
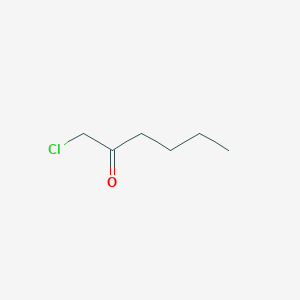

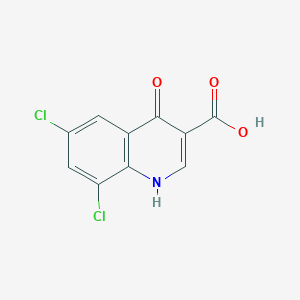
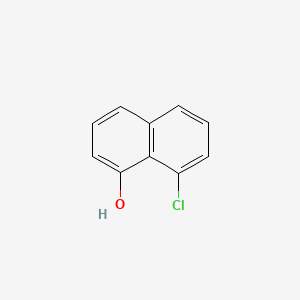
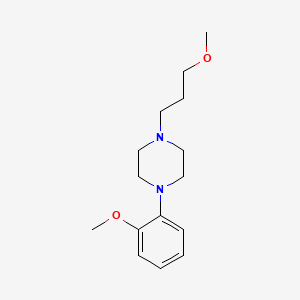
![4-Methylbicyclo[2.2.2]octan-1-ol](/img/structure/B1606858.png)
